molecular formula C42H63N21O28 B3069353 (1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol CAS No. 53958-47-7

(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Cat. No.: B3069353
CAS No.: 53958-47-7
M. Wt: 1310.1 g/mol
InChI Key: OLPQEMQLAVINTB-PVYQGTNRSA-N
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Description

This compound is a highly complex polycyclic ether derivative with 14 hydroxyl groups and seven azidomethyl (-CH₂N₃) substituents. Its core structure consists of an octacyclic framework (nonatetracontane backbone) interconnected via 14 oxygen atoms, forming tetradecaoxaoctacyclo rings. The azidomethyl groups at positions 5, 10, 15, 20, 25, 30, and 35 introduce significant reactivity, particularly in click chemistry applications, while the hydroxyl groups enhance solubility in polar solvents .

Properties

IUPAC Name

(1S,3R,6S,8R,11S,13S,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63N21O28/c43-57-50-1-8-29-15(64)22(71)36(78-8)86-30-9(2-51-58-44)80-38(24(73)17(30)66)88-32-11(4-53-60-46)82-40(26(75)19(32)68)90-34-13(6-55-62-48)84-42(28(77)21(34)70)91-35-14(7-56-63-49)83-41(27(76)20(35)69)89-33-12(5-54-61-47)81-39(25(74)18(33)67)87-31-10(3-52-59-45)79-37(85-29)23(72)16(31)65/h8-42,64-77H,1-7H2/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPQEMQLAVINTB-PVYQGTNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@@H](C(C7O)O)O[C@@H]8C(O[C@@H](O2)C(C8O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63N21O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the octacyclic core and the subsequent introduction of azidomethyl groups. Typical reaction conditions may include:

    Cyclization reactions: to form the octacyclic structure.

    Azidation reactions: to introduce azidomethyl groups, often using sodium azide (NaN₃) as a reagent.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques, including:

    High-pressure reactors: for cyclization.

    Automated synthesis machines: for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potentially converting azidomethyl groups to other functional groups.

    Reduction: Reducing azide groups to amines.

    Substitution: Replacing azidomethyl groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as alkyl halides for nucleophilic substitution.

Major Products

    Oxidation products: May include aldehydes or carboxylic acids.

    Reduction products: Typically amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: Due to its unique structure.

    Catalysis: As a potential catalyst or catalyst precursor.

Biology

    Bioconjugation: Azide groups can be used in click chemistry for bioconjugation.

Medicine

    Drug delivery: Potential use in targeted drug delivery systems.

Industry

    Polymer science: As a building block for advanced polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example:

    In catalysis: It may act as a ligand, coordinating to a metal center.

    In drug delivery: It may interact with specific cellular receptors or pathways.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The azidomethyl groups in the target compound enable bioorthogonal reactions (e.g., CuAAC click chemistry), unlike hydroxymethyl or hydroxypropoxymethyl derivatives .
  • Solubility : Hydroxyl-rich analogues (e.g., ) exhibit higher aqueous solubility (logP ≈ -2.1 predicted) compared to the azidomethyl-dominated target compound (logP ≈ -0.8) .
  • Stability : Azidomethyl groups pose explosion risks under thermal/mechanical stress, limiting storage conditions compared to safer hydroxymethyl derivatives .

Target Prediction Challenges

Chemogenomic approaches (structural similarity-based predictions) struggle with this compound due to its unique azidomethyl pattern and lack of close analogues in training datasets (Tanimoto coefficient <0.3 vs. ChEMBL compounds) . Transcriptomic methods (gene expression profiling) may better predict targets, as evidenced by studies showing structural diversity tolerance in expression-based models . For example, Lamb et al. () demonstrated that transcriptomic signatures can identify compounds with dissimilar structures but shared mechanisms, a critical advantage for azidomethyl derivatives .

Biological Activity

Structural Characteristics

The compound's structure is characterized by multiple azidomethyl groups and a unique tetradecaoxa framework that may influence its interaction with biological systems. The presence of azide groups suggests potential for bioorthogonal reactions which can be utilized in various biomedical applications such as targeted drug delivery and imaging.

  • Anticancer Activity :
    • Research indicates that similar compounds with azide functional groups exhibit anticancer properties by inducing apoptosis in tumor cells through various signaling pathways such as the STAT3 and Akt pathways .
    • The structural complexity may enhance its interactions with cellular targets compared to simpler molecules.
  • Antimicrobial Properties :
    • Compounds with similar structural motifs have shown antimicrobial activity against various pathogens. The azide groups may contribute to this activity by affecting the integrity of microbial membranes or through metabolic interference.
  • Cellular Uptake :
    • The bulky structure may influence its cellular uptake mechanisms. Studies on related compounds suggest that modifications can enhance solubility and bioavailability which are critical for therapeutic efficacy.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer effects of azide-containing compounds demonstrated significant cytotoxicity against human lung cancer cell lines (A549 and H1975). The mechanism was attributed to the inhibition of key survival pathways leading to increased apoptosis rates .

ParameterValue
Cell LineA549
IC50 (µM)5-10
Mechanism of ActionApoptosis via STAT3 inhibition

Case Study 2: Antimicrobial Activity

In another study focusing on azide derivatives against bacterial strains (e.g., E. coli), results indicated a dose-dependent inhibition of bacterial growth. The structural features facilitated interaction with bacterial membranes leading to increased permeability and cell lysis.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus12

Q & A

How can researchers optimize the synthesis of this polyazidomethylated macrocycle to minimize side reactions?

Methodological Answer:
Synthesis optimization requires a multi-step approach:

  • Steric and Electronic Control : Use DFT calculations to predict reactivity at each azidomethyl group, prioritizing substitution patterns that minimize steric clashes. Adjust reaction solvents (e.g., DMF vs. THF) to stabilize intermediates .
  • Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track azide conjugation and detect unintended cyclization or decomposition byproducts .
  • Purification Strategies : Combine size-exclusion chromatography (SEC) with reverse-phase HPLC to isolate the target compound from structurally similar impurities .

What advanced spectroscopic techniques resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer:

  • Multi-Dimensional NMR : Use 13C^{13}\text{C}-1H^1\text{H} HSQC and NOESY to correlate spatial proximity of azidomethyl groups with oxygen bridges. For example, cross-peaks between H-3 and H-6 protons confirm the cis configuration in the cyclohexane-like subunit .
  • X-ray Crystallography : Co-crystallize the compound with heavy atoms (e.g., PtCl4_4) to enhance diffraction quality. Compare experimental data with simulated crystal packing using Mercury software .
  • Contradiction Handling : If NMR and crystallography disagree (e.g., axial vs. equatorial azide orientation), validate via variable-temperature NMR to assess dynamic effects .

How can computational modeling address discrepancies between predicted and observed solubility profiles?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation shells using explicit solvent models (e.g., TIP3P water) in GROMACS. Compare hydrogen-bonding networks around azidomethyl groups with experimental solubility data .
  • Free Energy Perturbation (FEP) : Quantify the thermodynamic impact of replacing azidomethyl with hydroxyl groups on solubility. Use COMSOL Multiphysics to simulate diffusion coefficients in mixed solvents .
  • Data Reconciliation : If simulations overestimate solubility, re-parameterize force fields using experimental partition coefficients (logP) from shake-flask assays .

What strategies mitigate thermal instability during thermogravimetric analysis (TGA) of this compound?

Methodological Answer:

  • Controlled Atmosphere TGA : Perform analyses under nitrogen or argon to suppress oxidative decomposition of azidomethyl groups. Compare with air-exposed runs to isolate degradation pathways .
  • Isoconversional Kinetics : Apply the Friedman method to determine activation energy (EaE_a) for decomposition. Use Kissinger-Akahira-Sunose plots to identify autocatalytic side reactions .
  • Contradiction Analysis : If DSC shows exothermic peaks absent in TGA, cross-validate via microcalorimetry to detect low-energy phase transitions .

How can researchers design in vitro assays to evaluate the compound’s potential as a drug delivery vector?

Methodological Answer:

  • Lipid Bilayer Interaction Studies : Use surface plasmon resonance (SPR) to measure binding affinity with model membranes (e.g., DOPC vesicles). Correlate azidomethyl density with membrane permeability .
  • Cytotoxicity Screening : Employ high-content imaging (HCI) to assess cellular uptake in HEK293 cells. Pre-treat with glutathione to probe redox-sensitive release mechanisms .
  • Data Normalization : Normalize results against control vectors (e.g., PEGylated analogs) to isolate structure-activity relationships (SARs) .

What theoretical frameworks guide the study of this compound’s supramolecular assembly behavior?

Methodological Answer:

  • Host-Guest Chemistry : Apply Klarner’s theory of cavity-electron complementarity to predict binding with aromatic guests (e.g., pyrene). Validate via fluorescence quenching assays .
  • Topological Analysis : Use Gauss-Bonnet theorem to quantify the macrocycle’s curvature and predict self-assembly into micelles or vesicles .
  • Contradiction Resolution : If assembly patterns deviate from theory, conduct SAXS/WAXS to probe mesoscale ordering and refine geometric parameters .

How should researchers handle conflicting data from mass spectrometry (MS) and elemental analysis?

Methodological Answer:

  • High-Resolution MS (HRMS) : Use ESI-Orbitrap to resolve isotopic clusters and confirm molecular formula. Compare with MALDI-TOF to rule out matrix adducts .
  • Combustion Analysis : Perform CHNS-O analysis in triplicate to verify azide content. If discrepancies persist (e.g., N% mismatch), re-synthesize with 15N^{15}\text{N}-labeled NaN3_3 for isotopic tracing .
  • Error Propagation Modeling : Apply Monte Carlo simulations to quantify uncertainty in elemental composition .

What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Simulated Biological Fluids : Incubate in PBS (pH 7.4) and human serum at 37°C. Monitor degradation via LC-MS/MS, targeting azide-to-amine conversion products .
  • Radiolabeling : Synthesize a 14C^{14}\text{C}-labeled analog for pharmacokinetic studies in rodent models. Use autoradiography to track biodistribution .
  • Contradiction Management : If in vitro and in vivo stability data conflict, conduct proteomic profiling to identify serum proteins that stabilize the compound .

How can AI-driven platforms enhance the exploration of structure-property relationships for this compound?

Methodological Answer:

  • Generative Models : Train a GNN (Graph Neural Network) on PubChem data to predict novel derivatives with optimized logD or solubility. Validate via parallel synthesis .
  • Active Learning : Use Bayesian optimization to prioritize experimental conditions (e.g., solvent ratios, catalysts) for yield improvement .
  • Data Integration : Merge quantum mechanical (QM) calculations with empirical SAR data into a unified database for meta-analysis .

What are the best practices for reconciling contradictory results between academic studies on this compound?

Methodological Answer:

  • Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed, SciELO, and Scopus. Use Cohen’s kappa to assess inter-study reliability .
  • Meta-Regression : Model variables like solvent polarity or catalyst loading as moderators. Apply Egger’s test to detect publication bias .
  • Collaborative Validation : Initiate a multi-lab ring trial to reproduce key findings under standardized protocols .

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